molecular formula C10H5BrF3N B12932159 1-Bromo-4-(trifluoromethyl)isoquinoline

1-Bromo-4-(trifluoromethyl)isoquinoline

Cat. No.: B12932159
M. Wt: 276.05 g/mol
InChI Key: QKYLNRRIKHDBBZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(trifluoromethyl)isoquinoline is a halogenated heterocyclic compound featuring an isoquinoline backbone substituted with a bromine atom at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom serves as a reactive site for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig reactions), while the electron-withdrawing trifluoromethyl group enhances the compound’s stability and influences its binding affinity in medicinal chemistry applications .

Key properties include:

  • Molecular Formula: C₁₀H₅BrF₃N
  • Molecular Weight: 276.06 g/mol
  • Reactivity: Bromine facilitates nucleophilic substitution or metal-catalyzed coupling, while the -CF₃ group modulates electronic effects (e.g., increased lipophilicity and metabolic resistance) .

Properties

Molecular Formula

C10H5BrF3N

Molecular Weight

276.05 g/mol

IUPAC Name

1-bromo-4-(trifluoromethyl)isoquinoline

InChI

InChI=1S/C10H5BrF3N/c11-9-7-4-2-1-3-6(7)8(5-15-9)10(12,13)14/h1-5H

InChI Key

QKYLNRRIKHDBBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(trifluoromethyl)isoquinoline can be synthesized through several methods. One common approach involves the bromination of isoquinoline derivatives. For instance, quinoline and isoquinoline can be brominated in high yield by heating their hydrochlorides with bromine in nitrobenzene, resulting in 4-bromo-quinoline and 4-bromo-isoquinoline . Another method involves the use of Selectfluor® in acetonitrile to introduce fluorine atoms into the isoquinoline ring .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-(trifluoromethyl)isoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can produce various substituted isoquinoline derivatives .

Mechanism of Action

The mechanism of action of 1-Bromo-4-(trifluoromethyl)isoquinoline involves its interaction with specific molecular targets and pathways. . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-bromo-4-(trifluoromethyl)isoquinoline with structurally related isoquinoline derivatives, highlighting substituent positions, functional groups, and applications:

Compound Name CAS Number Formula Substituents Key Differences Applications
This compound Not explicitly listed C₁₀H₅BrF₃N Br (1-position), -CF₃ (4-position) Benchmark for comparison; balanced reactivity and stability. Pharmaceutical intermediates, cross-coupling reactions .
7-Bromo-1,2,3,4-tetrahydro-3-(trifluoromethyl)isoquinoline 223916-04-9 C₁₀H₉BrF₃N Br (7-position), -CF₃ (3-position), tetrahydro Saturated ring reduces aromaticity, altering solubility and reactivity. CNS drug candidates due to improved bioavailability .
5-Bromo-1,2,3,4-tetrahydro-7-(trifluoromethyl)isoquinoline 1356111-42-6 C₁₀H₉BrF₃N Br (5-position), -CF₃ (7-position), tetrahydro Positional isomerism affects electronic distribution and binding selectivity. Anticancer research (modulates kinase inhibition) .
1-Bromo-4-fluoroisoquinoline 1421517-86-3 C₉H₅BrFN Br (1-position), F (4-position) Smaller fluorine substituent reduces steric bulk compared to -CF₃. Fluorinated building blocks for PET imaging agents .
4-Bromo-1-methoxyisoquinoline 746668-73-5 C₁₀H₈BrNO Br (4-position), -OCH₃ (1-position) Methoxy group enhances electron density, altering nucleophilic substitution rates. Synthesis of alkaloid analogs .
4-Bromo-1-methylisoquinoline 104704-40-7 C₁₀H₈BrN Br (4-position), -CH₃ (1-position) Methyl group increases hydrophobicity and steric hindrance. Material science (ligand design for catalysis) .
1-Bromo-4-methyl-isoquinolin-3-ylamine 28970-71-0 C₁₀H₉BrN₂ Br (1-position), -CH₃ (4-position), -NH₂ (3-position) Amino group introduces hydrogen-bonding capability, enhancing biological activity. Kinase inhibitor development (e.g., anticancer therapies) .

Key Observations

Substituent Position Effects :

  • Bromine at the 1-position (as in the main compound) enables direct coupling reactions, whereas bromine at the 4- or 7-position (e.g., CAS 223916-04-9) may require harsher conditions for functionalization .
  • The trifluoromethyl group at the 4-position enhances metabolic stability compared to fluorine or methyl substituents, making the compound more suitable for drug development .

Functional Group Impact: Tetrahydroisoquinolines (e.g., CAS 223916-04-9) exhibit reduced aromaticity, increasing solubility but limiting π-π stacking interactions critical for protein binding . Amino groups (e.g., 28970-71-0) introduce hydrogen-bond donors, improving target affinity in kinase inhibitors .

For example, 1-bromo-4-fluoroisoquinoline (CAS 1421517-86-3) mandates PPE and physician consultation upon exposure .

Synthetic Utility :

  • Compounds with -CF₃ groups are prioritized in medicinal chemistry for their resistance to oxidative metabolism, whereas -OCH₃ or -CH₃ derivatives are used in less demanding synthetic pathways .

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